Dexmethylphenidate

Catalog No.
S599965
CAS No.
40431-64-9
M.F
C14H19NO2
M. Wt
233.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexmethylphenidate

CAS Number

40431-64-9

Product Name

Dexmethylphenidate

IUPAC Name

methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13-/m1/s1

InChI Key

DUGOZIWVEXMGBE-CHWSQXEVSA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

Synonyms

Dexmethylphenidate, Dexmethylphenidate Hydrochloride, Focalin, Focalin XR, Hydrochloride, Dexmethylphenidate, XR, Focalin

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2

The exact mass of the compound Dexmethylphenidate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dexmethylphenidate is the pharmacologically active d-threo enantiomer of the widely utilized central nervous system stimulant methylphenidate. Functioning as a highly potent norepinephrine-dopamine reuptake inhibitor (NDRI), it selectively blocks the presynaptic dopamine transporter (DAT) and norepinephrine transporter (NET) without acting as a substrate for monoamine release. In industrial and research procurement, dexmethylphenidate is prioritized over the racemic mixture to eliminate the inactive l-threo isomer. This enantiopurity is a critical baseline requirement for developing high-efficiency drug delivery systems, synthesizing novel prodrugs (e.g., serdexmethylphenidate), and establishing precise analytical standards for stereoselective pharmacokinetic assays [1].

Research Fit

Single d-threo enantiomer of methylphenidate
Reported catecholaminergic reuptake inhibition (NDRI) at DAT and NET
Enantiomer-specific transporter binding and occupancy research tool

Substituting enantiopure dexmethylphenidate with generic racemic dl-methylphenidate introduces significant experimental and formulation inefficiencies. The l-isomer present in the racemate is pharmacologically inactive at DAT and NET, effectively acting as inert mass that doubles the required active pharmaceutical ingredient (API) payload to achieve equivalent target binding [1]. Furthermore, the presence of the l-isomer alters the early exposure profile of the active d-isomer; racemic formulations exhibit delayed absorption kinetics and reduced early-phase bioavailability compared to the pure enantiomer [2]. For procurement focused on rapid-onset formulations, precise receptor binding assays, or minimizing metabolic burden via carboxylesterase 1 (CES1) pathways, the racemate is an unacceptable substitute.

Substitution Risk

Target: Dexmethylphenidate (d-MPH)
  • Single d-threo enantiomer
  • Enantiomer-specific DAT/NET binding
  • No l-isomer interference
Substitute: Racemic Methylphenidate (dl-MPH)
  • 50:50 d-/l- mixture
  • l-enantiomer essentially inactive at DAT/NET
  • Widespread nonspecific brain binding reported for l-enantiomer
Racemic substitution may alter target engagement profile and occupancy interpretation; enantiomer-specific validation may be required.

Transporter Binding Potency and API Payload Reduction

Dexmethylphenidate contains 100% of the pharmacologically active d-threo enantiomer, whereas the racemic baseline contains a 50/50 mixture of d- and l-isomers. Clinical and in vitro binding data demonstrate that dexmethylphenidate delivers equivalent therapeutic efficacy and transporter blockade at exactly half the milligram dose of the racemate [1]. Because the l-isomer contributes negligible therapeutic effect, utilizing the pure enantiomer directly halves the required mass for target engagement.

Evidence DimensionActive Dose Equivalence / API Payload
Target Compound Data5 mg (100% active d-isomer exposure)
Comparator Or Baseline10 mg of racemic dl-methylphenidate required for equivalent d-isomer exposure
Quantified Difference50% reduction in required API mass for equivalent DAT/NET blockade.
ConditionsEquimolar dosing comparisons in vivo and in vitro receptor binding assays.

Halving the required API payload allows formulators to design smaller, more space-efficient dosage forms and higher-density transdermal or prodrug delivery systems.

DAT Binding Affinity
Direct comparison
d-MPH Ki = 25 nM; l-MPH: no specific binding; dl-MPH Ki = 43 nM
Supports enantiomer-specific DAT binding context; l-enantiomer contribution negligible
[3H]WIN-35428 displacement, human DAT in N2A cells

Early-Phase Pharmacokinetic Exposure Kinetics

The co-administration of the l-isomer in racemic mixtures significantly suppresses the early absorption profile of the active d-isomer. Pharmacokinetic studies show that at 1 hour post-administration, the plasma concentration of d-MPH from a racemic immediate-release (IR) formulation is only 56% of that achieved by an equivalent dose of the pure dexmethylphenidate IR formulation [1]. Additionally, the partial AUC(0-3h) for the active d-isomer after racemic administration is restricted to 76% of the pure enantiomer's AUC (p<0.001) [1].

Evidence DimensionEarly d-MPH Plasma Concentration (1 hour post-dose)
Target Compound Data100% relative baseline concentration (pure d-isomer formulation)
Comparator Or BaselineRacemic dl-methylphenidate yields only 56% of the d-MPH concentration
Quantified Difference44% reduction in early active isomer exposure when using the racemate.
ConditionsImmediate-release oral administration, equimolar d-isomer doses, human pharmacokinetic profiling.

Procuring the enantiopure compound is essential for developing rapid-onset formulations, as the racemate inherently delays the absorption and peak availability of the active molecule.

NET Binding Affinity
Reported
d-MPH IC50 = 989 nM (NET); DAT IC50 = 83 nM
Reported dual DAT/NET inhibition profile; l-enantiomer shows no specific NET binding
[3H]nisoxetine binding, rat NET; DAT assay separate

Analytical Specificity and Stability-Indicating Assay Simplification

Utilizing pure dexmethylphenidate rather than the racemate drastically simplifies downstream quality control and stability testing. In stability-indicating RP-HPLC method development for prodrugs like serdexmethylphenidate, the use of enantiopure dexmethylphenidate eliminates the need for complex chiral stationary phases to resolve the d- and l-isomers [1]. This allows for the use of standard C18 columns and simple phosphate buffer/triethylamine mobile phases (pH 4.0), achieving high specificity and resolution without the risk of l-isomer peak interference or overlapping degradation products.

Evidence DimensionChromatographic Resolution Complexity
Target Compound DataAchieves baseline resolution on standard achiral RP-HPLC columns
Comparator Or BaselineRacemic methylphenidate requires chiral chromatography to quantify the active d-isomer accurately
Quantified DifferenceElimination of chiral resolution requirements, reducing assay run times and column costs.
ConditionsStability-indicating RP-HPLC method validation (ICH guidelines).

Streamlines analytical workflows, reduces the cost of quality control testing, and ensures precise quantification of the active API in complex prodrug or extended-release formulations.

DAT Occupancy (PET)
Cross-study comparable
50% DAT occupancy at 8.3 ng/mL d-MPH vs 6.3 ng/mL racemic MPH
Enantiomer-specific occupancy context; l-isomer may contribute non-functional binding in racemate
PET [11C]altropane in healthy volunteers; d-MPH long-acting formulation
Ethanol Interaction
Head-to-head comparison
d-MPH + ethanol: 5/5 positive subjective scales P<0.005; dl-MPH + ethanol: 4/5 scales P<0.05
Reported differential ethanol interaction; supports enantiomer-specific abuse liability assessment research
Crossover study, 24 subjects, 0.15 mg/kg d-MPH vs 0.3 mg/kg dl-MPH

Advanced Prodrug Synthesis (e.g., Serdexmethylphenidate)

Dexmethylphenidate is the targeted precursor for synthesizing next-generation prodrugs like serdexmethylphenidate. By utilizing the enantiopure compound, chemists ensure that the final prodrug exclusively yields the active d-isomer upon lower-intestine metabolism, avoiding the synthesis of inactive, off-target l-isomer prodrug variants that would complicate regulatory approval and lower overall product efficacy [1].

High-Density Transdermal and Extended-Release Formulations

Because dexmethylphenidate requires exactly half the mass of racemic methylphenidate to achieve identical pharmacological activity, it is the structurally appropriate choice for space-constrained formulation matrices. This 50% reduction in API payload is critical for developing ultra-thin transdermal patches and complex bimodal-delivery capsules (e.g., SODAS technology) where maximizing the excipient-to-API ratio improves release kinetics and stability [2].

Stereoselective Pharmacokinetic and Metabolism Assays

In ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, dexmethylphenidate serves as a highly precise analytical standard. Since the primary metabolic enzyme, carboxylesterase 1 (CES1), exhibits heavy stereoselective preference for hydrolyzing the l-isomer, using pure dexmethylphenidate allows researchers to isolate and study the specific metabolic clearance rates of the active compound without competitive inhibition or confounding data from the rapidly degrading l-isomer [3].

Application Fit

Application
Selection Property
Validation Focus
ADHD model neuropharmacology studies
d-threo enantiomer purity
Enantiomer-specific DAT binding assay
Controlled-release formulation research
Dual DAT/NET inhibition profile
In vitro transporter binding and release assays
Human abuse potential (HAP) study reference
Reported ethanol interaction profile
Subjective effect scales in controlled crossover design
PET occupancy PK/PD research
d-MPH occupancy-plasma relationship
Central DAT occupancy vs plasma concentration correlation

Physical Description

Solid

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.141578849 g/mol

Monoisotopic Mass

233.141578849 g/mol

Heavy Atom Count

17

Melting Point

>203

UNII

M32RH9MFGP

Drug Indication

Dexmethylphenidate is used as a treatment for ADHD, ideally in conjunction with psychological, educational, behavioral or other forms of treatment.
FDA Label

Mechanism of Action

Methylphenidate inhibits dopamine and norepinephrine reuptake transporters in synapses, especially in the thalamus and striatum. One study shows no detectable difference in the caudal prefrontal cortex of treated or untreated monkeys, though multiple rat studies show activity on the prefrontal cortex. Imaging of human brains after administration of methylphenidate shows changes to blood flow of various regions of the brain including the striatum, supplementary motor area, and posterior parietal cortex.

Other CAS

40431-64-9

Absorption Distribution and Excretion

Taking dexmethylphenidate with or without food does not affect patients in a clinically relevant way. 90% of an oral dose is absorbed but as a result of hepatic first pass metabolism, oral bioavailability of dexmethylphenidate is 23% compared to l-methylphenidate with an oral bioavailability of 5%. Maximum concentration is generally reached in 1-1.5 hours.
Dexmethylphenidate is mainly eliminated renally. After 48 hours, 90% of the dose is collected in the urine and 3.3% is collected from feces.
2.65L/kg when administered intravenously.
0.40L/hr/kg following an intravenous dose and a renal clearance of 0.005L/hr/kg.

Metabolism Metabolites

Dexmethylphenidate is metabolised to the inactive metabolite ritalinic acid by carboxylesterase 1A1 in the liver. Other minor pathways metabolise dexmethylphenidate to the inactive metabolites 6-oxo-methylphenidate and p-hydroxy-methylphenidate which are de-esterified and conjugated into other unknown metabolites.

Wikipedia

Dexmethylphenidate
Tanespimycin

FDA Medication Guides

Focalin XR
Dexmethylphenidate Hydrochloride
CAPSULE, EXTENDED RELEASE;ORAL
NOVARTIS
10/13/2023

Biological Half Life

The mean terminal half life is approximately 2.2 hours. However other studies have shown 3.8-3.9 hours, or 5.96 hours after intravenous administration and 5.69 hours following an oral dose.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Sun Z, Murry DJ, Sanghani SP, Davis WI, Kedishvili NY, Zou Q, Hurley TD, Bosron WF: Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. J Pharmacol Exp Ther. 2004 Aug;310(2):469-76. doi: 10.1124/jpet.104.067116. Epub 2004 Apr 13. [PMID:15082749]
Liu F, Minami H, Silva RR: Dexmethylphenidate hydrochloride in the treatment of attention deficit hyperactivity disorder. Neuropsychiatr Dis Treat. 2006 Dec;2(4):467-73. [PMID:19412495]
Modi NB, Wang B, Noveck RJ, Gupta SK: Dose-proportional and stereospecific pharmacokinetics of methylphenidate delivered using an osmotic, controlled-release oral delivery system. J Clin Pharmacol. 2000 Oct;40(10):1141-9. [PMID:11028253]
Kimko HC, Cross JT, Abernethy DR: Pharmacokinetics and clinical effectiveness of methylphenidate. Clin Pharmacokinet. 1999 Dec;37(6):457-70. doi: 10.2165/00003088-199937060-00002. [PMID:10628897]
Tremblay S, Pieper F, Sachs A, Joober R, Martinez-Trujillo J: The Effects of Methylphenidate (Ritalin) on the Neurophysiology of the Monkey Caudal Prefrontal Cortex. eNeuro. 2019 Mar 4;6(1). pii: eN-NWR-0371-18. doi: 10.1523/ENEURO.0371-18.2018. eCollection 2019 Jan-Feb. [PMID:30847388]

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